![molecular formula C10H5F3N4S B5642755 8-(2-thienyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642755.png)
8-(2-thienyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of related pyridazine compounds often involves multi-step reactions. A study by Sallam et al. (2021) elaborates on a synthesis method involving dry dichloromethane, lutidine, and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate to synthesize a related compound (Sallam et al., 2021). This methodology is reflective of the complex synthesis processes typical for such compounds.
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using various spectroscopic techniques like IR, NMR, LC-MS, and XRD techniques. Sallam et al. (2021) used these methods to confirm the structure of a similar pyridazine derivative, highlighting the crystalline nature and molecular interactions within these compounds (Sallam et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyridazine derivatives often involve intermolecular interactions and formation of complex structures. As evidenced in studies by Sallam et al. (2021), these compounds exhibit interactions like C-H...N hydrogen bonds and C-Cl...cg interactions, which are critical in understanding their reactivity and chemical properties (Sallam et al., 2021).
Physical Properties Analysis
The physical properties, such as crystal system and space group, can be determined through X-ray diffraction techniques. For instance, the study by Sallam et al. (2021) describes the crystallization of a pyridazine compound in the monoclinic crystal system, providing insights into its solid-state characteristics (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties, including the energy gap, reactivity descriptors, and intermolecular interaction energies, can be assessed through computational methods like Density Functional Theory (DFT) calculations. Sallam et al. (2021) conducted DFT calculations to compare theoretical and experimental values, providing a comprehensive understanding of the chemical properties of pyridazine derivatives (Sallam et al., 2021).
properties
IUPAC Name |
8-thiophen-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4S/c11-10(12,13)8-4-6(7-2-1-3-18-7)9-15-14-5-17(9)16-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFDSPMFZPOZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN3C2=NN=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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